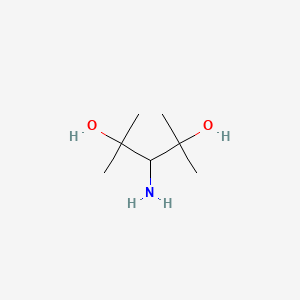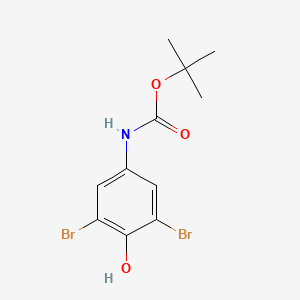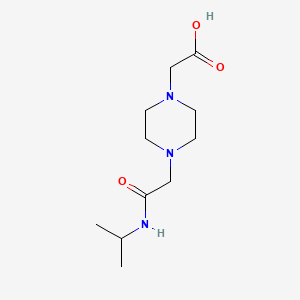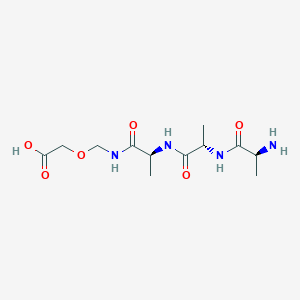
2-(((Benzyloxy)carbonyl)amino)-2-methylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-2-methylpentanedioic acid is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of a 2-methylpentanedioic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-methylpentanedioic acid typically involves the protection of the amino group of 2-methylpentanedioic acid with a benzyloxycarbonyl (CBZ) group. This can be achieved through the reaction of 2-methylpentanedioic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-methylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is often employed to remove the CBZ group.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Free amino acid without the CBZ protecting group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((Benzyloxy)carbonyl)amino)-2-methylpentanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-methylpentanedioic acid involves its role as a protected amino acid derivative. The CBZ group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the CBZ group, the free amino acid can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: Another CBZ-protected amino acid derivative with a similar structure but different backbone.
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-methylpentanedioic acid is unique due to its specific backbone structure, which imparts distinct reactivity and stability. Its use in peptide synthesis and other organic reactions highlights its versatility compared to other CBZ-protected amino acids.
Propiedades
Fórmula molecular |
C14H17NO6 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-methyl-2-(phenylmethoxycarbonylamino)pentanedioic acid |
InChI |
InChI=1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19) |
Clave InChI |
TUHIITZLWRBWLF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride](/img/structure/B14020698.png)




![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)
![2-[(2-Hydroxy-3,5-dimethylphenyl)methylsulfonylmethyl]-4,6-dimethylphenol](/img/structure/B14020730.png)




![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)

